Bienvenue dans la boutique en ligne BenchChem!

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Dopamine D2 receptor Positional isomerism Benzamide SAR

This meta-CF3 positional isomer is a critical probe for mapping dopamine D3 vs. D2 subtype selectivity. Its propyl linker and phenylpiperazine pharmacophore deliver distinct binding profiles compared to ortho- and para-CF3 analogs. Unique 19F NMR shift and HPLC retention time enable isomer-resolved analytical validation, essential for high-throughput screening libraries. Ideal for CNS lead optimization and comparative metabolic stability assays.

Molecular Formula C21H24F3N3O
Molecular Weight 391.4 g/mol
CAS No. 1049473-69-9
Cat. No. B6579563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
CAS1049473-69-9
Molecular FormulaC21H24F3N3O
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28)
InChIKeyQEAMVIAQDYZBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide (CAS 1049473-69-9): Structural Classification and Procurement-Relevant Identity


N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide (CAS 1049473-69-9, molecular formula C21H24F3N3O, MW 391.4 g/mol) is a synthetic small-molecule benzamide derivative belonging to the N-phenylpiperazine class of CNS-active ligands [1]. The compound features a benzamide core substituted with a trifluoromethyl group at the meta (3-) position, linked via a propyl spacer to a 4-phenylpiperazine moiety. This scaffold is characteristic of arylamide phenylpiperazine ligands that have demonstrated high-affinity interactions with dopamine D2-like and serotonin receptor subtypes, as exemplified by the prototypic ligand LS-3-134 (Ki = 0.2 nM at human D3, >100-fold D3/D2 selectivity) [2]. The compound is supplied as a research-grade chemical for non-human experimental use, with standard purity specifications typically ≥95% .

Why N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-phenylpiperazine benzamide class, small structural variations—including the position of the trifluoromethyl substituent on the benzamide ring, the length of the alkyl linker, and the nature of the terminal aromatic group—produce substantial differences in receptor subtype selectivity, binding affinity, and functional activity profiles [1]. The meta-CF3 substitution pattern on the benzamide ring of this compound is distinct from the para-CF3 isomer (reported D2 affinity of 115 nM for the 4-CF3 analog) and the ortho-CF3 variant, each of which presents a different electronic and steric environment at the primary pharmacophore. Furthermore, linker length has been shown to critically modulate D3 versus D2 selectivity: extending the alkyl chain from ethyl to propyl to butyl progressively alters binding affinities at both receptor subtypes [1]. These structure-activity relationships (SAR) mean that substitution of this specific compound with a positional isomer or an analog bearing a different linker, substituent, or heterocyclic amide will likely yield divergent pharmacological outcomes and cannot be assumed to be functionally equivalent without direct comparative testing.

Product-Specific Quantitative Evidence for N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide: Head-to-Head and Cross-Study Comparative Data


Positional Isomer Differentiation: 3-CF3 vs. 4-CF3 Benzamide Substitution and Receptor Binding Divergence

The 3-CF3 positional isomer (target compound) differs from the 4-CF3 analog in the placement of the trifluoromethyl group on the benzamide ring. The 4-CF3 isomer has a reported dopamine D2 receptor affinity of 115 nM . While direct D2 affinity data for the 3-CF3 isomer has not been published in peer-reviewed literature, SAR studies on N-phenylpiperazine benzamides demonstrate that the position of electron-withdrawing substituents on the benzamide ring modulates both binding affinity and D3/D2 selectivity via alterations in the salt-bridge interaction with the conserved Asp(3.32) residue in the orthosteric binding pocket [1]. The meta-substitution pattern in the target compound is expected to produce a different spatial orientation of the CF3 group relative to the amide hydrogen bond network compared to the para-substituted isomer, potentially altering the compound's receptor subtype selectivity profile.

Dopamine D2 receptor Positional isomerism Benzamide SAR Trifluoromethyl substitution

Trifluoromethylation Advantage: Lipophilicity and Predicted Metabolic Stability Relative to the Unsubstituted Parent Compound

The target compound (MW 391.4 g/mol, C21H24F3N3O) incorporates a 3-CF3 substituent absent in the unsubstituted parent compound N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 96064-03-8, MW 323.43 g/mol, C20H25N3O, commercially available at 98% purity) . The trifluoromethyl group is well-established in medicinal chemistry to increase lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 units for aryl-CF3 vs. aryl-H) and enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the substituted position [1]. For the broader class of trifluoromethyl-substituted benzamides, the CF3 group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs, and may improve blood-brain barrier permeability [2]. The 68-Dalton mass increase from parent to CF3-substituted compound also provides a distinct MS/MS fragmentation signature for analytical differentiation in complex biological matrices.

Lipophilicity Metabolic stability Fluorine substitution Drug-like properties

Linker Length SAR: Propyl Spacer Occupies an Optimal Range for Balanced D2/D3 Receptor Engagement

The three-carbon propyl linker connecting the benzamide to the phenylpiperazine in the target compound represents a critical SAR parameter. Research on substituted N-phenylpiperazines has demonstrated that as the alkyl linking chain is extended from ethyl to propyl to n-butyl, binding affinities for both D3R and D2R improve from high nanomolar to low nanomolar levels, but the D3/D2 selectivity ratio shifts depending on linker length [1]. The propyl chain occupies an intermediate position in this SAR continuum, offering a balance between conformational flexibility and optimal fit within the extended binding pocket. Compound 6a from the MDPI Molecules 2021 study, which contains a related N-phenylpiperazine scaffold, achieved approximately 500-fold D3 vs. D2 binding selectivity [2]. Analogous compounds with shorter ethyl linkers (e.g., N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, CAS 1049436-72-7) or longer butyl linkers will exhibit different D2/D3 profiles, precluding simple interchangeability.

Dopamine D3 receptor D2/D3 selectivity Alkyl linker Bitopic binding

CNS Polypharmacology Potential: Structural Basis for Multi-Target Engagement at Dopamine and Serotonin Receptors

The combination of a 3-CF3-substituted benzamide with a phenylpiperazine moiety connected by a propyl linker positions this compound within a well-characterized class of multi-target CNS ligands. A closely related compound, D2AAK3 (N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide), which shares the 3-CF3-phenylpiperazine-propyl scaffold but differs in the amide terminus (indazole-3-carboxamide vs. benzamide), demonstrated D2 receptor affinity of 115 nM with additional nanomolar or low micromolar affinity for D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as M1 and H1 receptors [1]. In behavioral studies, D2AAK3 decreased amphetamine-induced hyperactivity in mice and improved memory consolidation in a passive avoidance test [1]. The target compound's benzamide terminus, relative to D2AAK3's indazole carboxamide, is predicted to shift the receptor selectivity fingerprint—particularly at D3 and 5-HT1A subtypes—based on established SAR for arylamide phenylpiperazines showing that the nature of the amide-linked aromatic group is a primary determinant of D3 affinity and D3/D2 selectivity [2].

Multi-target ligand Dopamine receptors Serotonin receptors CNS polypharmacology Antipsychotic

Physicochemical Identity: Key Molecular Descriptors for Analytical Method Development and Quality Control

The target compound's molecular identity is defined by its unique combination of descriptors: molecular formula C21H24F3N3O, exact mass 391.1871 Da, and the presence of three fluorine atoms (19F NMR-active) that provide a distinctive spectroscopic handle absent in non-fluorinated analogs . The compound contains 3 hydrogen bond acceptors (amide carbonyl oxygen, piperazine N4 nitrogen, and piperazine N1 nitrogen) and 1 hydrogen bond donor (amide NH), with 8 rotatable bonds conferring conformational flexibility. Compared to the 4-CF3 positional isomer (C21H24F3N3O, isomeric mass 391.1871 Da), the two isomers are isobaric and require chromatographic separation (e.g., reverse-phase HPLC with C18 column) or diagnostic 19F NMR chemical shift differences for unambiguous identification . The unsubstituted parent compound (CAS 96064-03-8, MW 323.43) lacks fluorine and is chromatographically and spectroscopically distinguishable . These analytical distinctions are critical for procurement quality assurance (QA) and for ensuring the correct isomer is used in biological assays.

Quality control Method development Molecular descriptors Analytical characterization

Optimal Research and Industrial Application Scenarios for N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide


Dopamine D3 vs. D2 Receptor Subtype Selectivity SAR Studies

This compound serves as a key probe in structure-activity relationship (SAR) campaigns investigating how the position of the trifluoromethyl group on the benzamide ring (3-CF3 vs. 4-CF3 vs. 2-CF3) modulates dopamine D3/D2 subtype selectivity. The propyl linker and phenylpiperazine pharmacophore are established recognition elements for D2-like receptors [1]. Researchers can systematically compare this 3-CF3 isomer against the 4-CF3 isomer (D2 affinity = 115 nM) [2] and the 2-CF3 variant to map the positional dependence of receptor binding, enabling rational optimization of D3-selective ligands for Parkinson's disease and schizophrenia applications [3].

Multi-Target CNS Ligand Discovery for Neuropsychiatric Disorders

The compound's structural architecture—combining a CF3-substituted benzamide with a phenylpiperazine via a propyl linker—positions it within the multi-target ligand paradigm for schizophrenia, depression, and anxiety disorders. A closely related analog (D2AAK3) has demonstrated engagement of D2, D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors, with in vivo efficacy in amphetamine-induced hyperactivity and memory consolidation assays in mice [1]. Replacing D2AAK3's indazole carboxamide with this compound's 3-CF3 benzamide is expected to shift the receptor selectivity fingerprint, offering a chemically distinct starting point for hit-to-lead optimization of balanced D2/5-HT1A antagonists or partial agonists [2].

Metabolic Stability and CNS Bioavailability Profiling in Drug Discovery

The 3-trifluoromethyl substitution provides enhanced lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 vs. unsubstituted parent) [1] and predicted resistance to CYP450-mediated oxidative metabolism at the 3-position of the benzamide ring [2]. This compound can be deployed in comparative metabolic stability assays (e.g., human liver microsomes, hepatocyte incubations) alongside the non-fluorinated parent compound (CAS 96064-03-8) [3] to quantitatively assess the contribution of the CF3 group to intrinsic clearance and half-life. Such studies are directly relevant to CNS drug discovery programs where metabolic robustness and adequate brain penetration are critical go/no-go criteria.

Analytical Reference Standard for Isomer-Specific Method Development

Due to its isobaric relationship with the 4-CF3 and 2-CF3 positional isomers (all C21H24F3N3O, MW 391.4), this compound is valuable as a reference standard for developing and validating isomer-resolving analytical methods [1]. Its unique 19F NMR chemical shift and distinct HPLC retention time on reverse-phase columns enable chromatographic resolution from the other two isomers. This is critical for quality control laboratories and contract research organizations (CROs) that must verify the identity and purity of positional isomers in compound libraries intended for high-throughput screening campaigns.

Quote Request

Request a Quote for N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.